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Suc-Phe-Pro-Phe-Pna - 75651-68-2

Suc-Phe-Pro-Phe-Pna

Catalog Number: EVT-1691863
CAS Number: 75651-68-2
Molecular Formula: C33H35N5O8
Molecular Weight: 629.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Suc-Ala-Ala-Ala-Pro-Phe-pNA is a synthetic peptide widely employed as a chromogenic substrate for studying the activity and specificity of serine proteases, particularly chymotrypsin-like enzymes [, , , , , , ].

  • Enzyme Kinetics Studies: Determination of kinetic parameters like Michaelis-Menten constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km) for various proteases [, , , , , ].
  • Enzyme Inhibition Studies: Evaluation of the potency and mechanism of action of protease inhibitors [, , ].
  • Enzyme Characterization: Understanding the substrate specificity and catalytic mechanism of newly discovered proteases [, , , , , , , , ].

Suc-Ala-Ala-Pro-Phe-pNA

Compound Description: Suc-Ala-Ala-Pro-Phe-pNA is a synthetic peptide commonly employed as a substrate for various proteases, particularly those exhibiting chymotrypsin-like activity. This compound is frequently utilized in enzyme kinetic studies to assess the catalytic efficiency and substrate specificity of enzymes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Suc-Ala-Ala-Pro-Phe-pNA shares a similar structure with Suc-Phe-Pro-Phe-pNA, with the primary difference being the substitution of the two phenylalanine (Phe) residues in Suc-Phe-Pro-Phe-pNA with two alanine (Ala) residues in Suc-Ala-Ala-Pro-Phe-pNA. Both compounds belong to the same chemical class of peptides and are recognized as substrates by chymotrypsin-like proteases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Compound Description: This represents a series of peptides where "Xaa" denotes various amino acids. These peptides are employed to investigate the substrate specificity of enzymes like cyclophilin and FK-506 binding protein, both of which belong to the peptidyl-prolyl cis-trans isomerase family. [, , ]

Relevance: This series is structurally related to Suc-Phe-Pro-Phe-pNA through the shared core structure of "Suc-Xaa-Pro-Phe-pNA". The variable "Xaa" allows for the examination of the influence of different amino acids at that position on enzyme activity. This series, like Suc-Phe-Pro-Phe-pNA, falls within the peptide class. [, , ]

Compound Description: This compound is a pseudopeptide designed as a potential inhibitor of the human cyclophilin hCyp-18, a peptidyl-prolyl cis-trans isomerase. This pseudopeptide demonstrated selective inhibition of hCyp-18's PPIase activity without affecting hFKBP-12, another PPIase. []

Relevance: This pseudopeptide is structurally analogous to Suc-Phe-Pro-Phe-pNA, particularly in the "Suc-Xaa-Pro-Phe-pNA" region. The incorporation of the Glypsi(PO(2)Et-N)Pro motif aims to mimic the transition state of the peptidyl-prolyl cis-trans isomerization reaction. Both compounds belong to the broader category of peptide-based molecules. []

Suc-Ala-Glypsi(PO(2)Et-N)Pro-Phepsi(CH(2)-NH)pNA (Compound 7b)

Compound Description: This is another pseudopeptide designed for its potential inhibitory effects on hCyp-18. Despite modifications to the Phe-pNA moiety, Compound 7b retains its ability to bind and inhibit hCyp-18, suggesting the importance of the Glypsi(PO(2)Et-N)Pro motif for cyclophilin interaction. []

Relevance: Similar to Suc-Phe-Pro-Phe-pNA, this compound incorporates a "Suc-Xaa-Pro-Phe" sequence. The modifications in Compound 7b aim to enhance its properties as an hCyp-18 inhibitor. Both compounds fall under the category of peptidomimetics due to their structural resemblance to peptides. []

N-Suc-Ala-Ala-Pro-Leu-pNa

Compound Description: This compound is a synthetic substrate used to study the activity of proteases. It is specifically mentioned as a substrate for a chymotrypsin-like protease found in the bacterium Proteus mirabilis. []

Relevance: N-Suc-Ala-Ala-Pro-Leu-pNa is structurally similar to Suc-Phe-Pro-Phe-pNA, sharing the "Suc-Ala-Ala-Pro-Xaa-pNA" backbone. The key difference lies in the substitution of the two phenylalanine (Phe) residues in Suc-Phe-Pro-Phe-pNA with alanine (Ala) and leucine (Leu) residues in N-Suc-Ala-Ala-Pro-Leu-pNa. Both compounds are classified as peptides and are recognized by proteases with chymotrypsin-like activity. []

Overview

Suc-Phe-Pro-Phe-p-nitroanilide, commonly referred to as Suc-Phe-Pro-Phe-Pna, is a synthetic peptide that serves as a substrate for various proteolytic enzymes. Its primary applications lie in biochemical research, particularly in enzymatic assays to study protease activity and specificity. The compound is recognized for its role in elucidating enzyme kinetics and screening potential inhibitors, making it valuable in both academic and clinical settings.

Source and Classification

Suc-Phe-Pro-Phe-Pna is classified as a peptide substrate. It is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a functional peptide chain. The compound is commercially available from various chemical suppliers, including BenchChem and Biosynth, which provide details on its properties and applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Suc-Phe-Pro-Phe-Pna typically involves the following steps:

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a solid support resin.
  2. Coupling Reactions: Subsequent amino acids are sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). This step ensures that each amino acid is properly linked to form the peptide chain.
  3. Deprotection: After each coupling, protective groups on the amino acids are removed using trifluoroacetic acid (TFA).
  4. Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers like triisopropylsilane (TIS).
  5. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Molecular Structure Analysis

Structure and Data

Suc-Phe-Pro-Phe-Pna has a specific molecular structure characterized by its sequence of amino acids: succinyl-phenylalanine-proline-phenylalanine-p-nitroanilide. The molecular formula is C₁₁H₁₄N₄O₄S, with a molecular weight of approximately 286.32 g/mol. The structure includes a p-nitroanilide group, which contributes to its chromogenic properties, allowing for spectrophotometric detection of enzyme activity upon hydrolysis .

Chemical Reactions Analysis

Reactions and Technical Details

Suc-Phe-Pro-Phe-Pna primarily undergoes hydrolysis reactions catalyzed by various proteases, such as alpha-chymotrypsin and cathepsin G. During these reactions, the peptide bond is cleaved, resulting in the release of p-nitroaniline, which can be quantified spectrophotometrically due to its yellow color.

  • Common Conditions: Reactions are typically conducted in buffers such as Tris-HCl (pH 8.0) or phosphate-buffered saline at temperatures ranging from 25°C to 37°C.
  • Major Products: The primary product of the hydrolysis reaction is p-nitroaniline, which exhibits absorbance at 410 nm .
Mechanism of Action

Process and Data

The mechanism of action for Suc-Phe-Pro-Phe-Pna involves its interaction with proteolytic enzymes that cleave the peptide bond between phenylalanine residues. Upon cleavage, p-nitroaniline is released, indicating enzyme activity. This reaction can be quantitatively measured, allowing researchers to assess enzyme kinetics and inhibitor effects in various biological contexts.

The specificity of this substrate for certain proteases makes it particularly useful in studying their roles in physiological processes such as apoptosis and immune response modulation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Stable under standard laboratory conditions but should be stored away from light to prevent degradation.

The compound's physical properties facilitate its use in biochemical assays where precise measurements of enzyme activity are required .

Applications

Scientific Uses

Suc-Phe-Pro-Phe-Pna has several important applications across different scientific fields:

  • Biochemistry: Used as a substrate in enzymatic assays to study protease activity.
  • Clinical Diagnostics: Employed in assays for measuring protease activity in clinical samples, aiding in the diagnosis of diseases linked to protease dysregulation such as cancer and inflammatory disorders.
  • Pharmaceutical Development: Utilized in high-throughput screening assays for identifying potential protease inhibitors that could serve as therapeutic agents .
Introduction to Suc-Phe-Pro-Phe-pNA in Protease Research

Historical Context and Discovery in Enzyme Substrate Design

The emergence of Suc-Phe-Pro-Phe-pNA in the late 1970s–early 1980s coincided with critical advances in protease research. With the CAS registry number 75651-68-2 [2] [3], this synthetic chromogenic substrate was engineered to overcome limitations of natural protein substrates, which yielded complex hydrolysis patterns unsuitable for precise kinetic measurements. The strategic incorporation of p-nitroaniline (pNA) revolutionized detection methodologies by enabling real-time spectrophotometric monitoring (typically at 405 nm) of protease activity through enzymatic liberation of the chromophore [2] [3].

This compound’s design reflected a deliberate departure from empirical substrate discovery. Researchers systematically exploited known protease subsite preferences: the phenylalanine residues at P1 and P3 positions targeted chymotrypsin-like proteases, while the proline at P2 introduced conformational constraints that enhanced specificity [2] [3]. The N-terminal succinyl moiety served dual purposes—it eliminated charge effects that complicated kinetics and improved aqueous solubility. By the mid-1980s, Suc-Phe-Pro-Phe-pNA had become established as a gold standard for in vitro protease studies, facilitating high-throughput screening of enzyme inhibitors and enabling detailed mechanistic analyses previously unattainable with protein substrates.

Table 1: Fundamental Properties of Suc-Phe-Pro-Phe-pNA

PropertySpecificationResearch Significance
Molecular FormulaC₃₃H₃₅N₅O₈Determines physical/chemical behavior
Molecular Weight629.67 g/molCritical for kinetic parameter calculations
CAS Number75651-68-2Unique identifier for sourcing/replication
Storage Conditions≤ -20°CMaintains stability for experimental reproducibility
Chromogenic Groupp-Nitroaniline (pNA)Enables spectrophotometric activity detection

Structural Rationale for Protease Substrate Specificity

The molecular architecture of Suc-Phe-Pro-Phe-pNA embodies a sophisticated understanding of protease active-site topology:

  • P1 Specificity Determinant: The C-terminal phenylalanine (before pNA) occupies the S1 pocket of chymotrypsin-like proteases. Its aromatic side chain engages in hydrophobic interactions and π-stacking with conserved residues (e.g., Ser189 in chymotrypsin), while the carbonyl carbon becomes the electrophilic target for nucleophilic attack by the catalytic serine residue [2] [3]. This precise positioning is critical for efficient hydrolysis.

  • Proline-Induced Conformational Restriction: The central proline residue introduces a kink in the peptide backbone that mimics natural substrate conformations. This rigidifies the structure, reducing entropic penalties upon binding and enhancing selectivity for proteases with geometrically constrained active sites (e.g., proline-specific peptidases). The pyrrolidine ring also sterically excludes non-adapted enzymes, minimizing non-specific cleavage [2] [3].

  • Succinyl Cap and pNA Reporter: The N-terminal succinyl group provides a negatively charged carbonyl-rich domain that interacts with basic residues in protease exosites (e.g., chymotrypsin’s cationic pocket), significantly boosting binding affinity beyond what the catalytic site interactions alone could achieve. Meanwhile, the pNA group remains electronically decoupled from the peptide until cleavage—its release generates a 1000-fold increase in molar absorptivity, allowing detection limits unobtainable with intrinsic protein fluorescence [2] [3].

Table 2: Comparative Substrate Specificity of Chromogenic Peptides

SubstrateAmino Acid SequenceTarget Enzyme(s)Specificity Determinants
Suc-Phe-Pro-Phe-pNA [2] [3]Phe-Pro-PheChymotrypsin, ChymasePhe(P1), Pro(P2) rigidity
Suc-Ala-Ala-Pro-Phe-pNA [8]Ala-Ala-Pro-PheElastase, Cathepsin GSmall alanines for elastase shallow S1
Suc-Ala-Phe-Pro-Phe-pNA [4] [7]Ala-Phe-Pro-PheChymotrypsin, Cathepsin GAla(P1) broadens specificity
Suc-Ala-Ile-Pro-Phe-pNA [5]Ala-Ile-Pro-PheThermolysin-like proteasesIle(P2) for hydrophobic pockets

The stereoelectronic properties of the scissile bond (Phe-pNA) further optimize this substrate. The amide bond’s partial double-bond character elevates its energy state, making it more susceptible to enzymatic hydrolysis than standard peptide bonds. Upon cleavage, the resonance stabilization in p-nitroaniline shifts the equilibrium toward product formation, driving reactions to completion even at low enzyme concentrations. This intricate orchestration of structural elements—from subsite complementarity to electronic reporter design—exemplifies how Suc-Phe-Pro-Phe-pNA achieves unparalleled sensitivity in protease detection, with typical kinetic parameters (e.g., Kₘ values in the micromolar range for chymotrypsin) reflecting near-optimal enzyme-substrate compatibility [2] [3] [8].

Properties

CAS Number

75651-68-2

Product Name

Suc-Phe-Pro-Phe-Pna

IUPAC Name

4-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C33H35N5O8

Molecular Weight

629.7 g/mol

InChI

InChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41)/t26-,27-,28-/m0/s1

InChI Key

ZAXQJAQQADKISV-KCHLEUMXSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

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